3-(1-acetyl-1H-indol-3-yl)acrylaldehyde

synthetic methodology heterocyclic chemistry pyrazole synthesis

3-(1-Acetyl-1H-indol-3-yl)acrylaldehyde (CAS 290365-72-9, MW 213.23 g/mol) is an N-acetyl-protected, α,β-unsaturated indole-3-carboxaldehyde derivative accessed via Knoevenagel condensation of indole-3-carboxaldehyde followed by N-acetylation. The N-acetyl group serves a dual purpose: it protects the indole NH during subsequent transformations and electron-withdraws, modulating the reactivity of both the indole ring and the acrylaldehyde Michael acceptor.

Molecular Formula C13H11NO2
Molecular Weight 213.23g/mol
Cat. No. B377391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-acetyl-1H-indol-3-yl)acrylaldehyde
Molecular FormulaC13H11NO2
Molecular Weight213.23g/mol
Structural Identifiers
SMILESCC(=O)N1C=C(C2=CC=CC=C21)C=CC=O
InChIInChI=1S/C13H11NO2/c1-10(16)14-9-11(5-4-8-15)12-6-2-3-7-13(12)14/h2-9H,1H3/b5-4+
InChIKeyZISILIDPIRVCTQ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Acetyl-1H-indol-3-yl)acrylaldehyde: A Protected Indole-Acrylaldehyde Building Block with Unique Synthetic Utility


3-(1-Acetyl-1H-indol-3-yl)acrylaldehyde (CAS 290365-72-9, MW 213.23 g/mol) is an N-acetyl-protected, α,β-unsaturated indole-3-carboxaldehyde derivative accessed via Knoevenagel condensation of indole-3-carboxaldehyde followed by N-acetylation [1]. The N-acetyl group serves a dual purpose: it protects the indole NH during subsequent transformations and electron-withdraws, modulating the reactivity of both the indole ring and the acrylaldehyde Michael acceptor [2]. This compound has been explicitly employed as a key intermediate for constructing biologically relevant pyrazoline and pyrazole scaffolds, distinguishing it from non-acetylated or N-alkyl analogs that lack this orthogonal protection strategy [3].

Why 3-(1-Acetyl-1H-indol-3-yl)acrylaldehyde Cannot Be Replaced by Its N-H or N-Alkyl Analogs


The N-acetyl protecting group is not a passive substituent but a critical functionality that governs both chemical stability and reaction outcomes. Unlike 3-(1H-indol-3-yl)acrylaldehyde (the free N-H analog), the acetylated compound tolerates reaction sequences requiring basic or nucleophilic conditions without indole NH deprotonation, which would otherwise lead to side products or polymerization [1]. Compared to the N-methyl analog (3-(1-methyl-1H-indol-3-yl)acrylaldehyde), the acetyl group is later cleavable under controlled alkaline hydrolysis, enabling a traceless protection strategy for multi-step syntheses that is impossible with a permanent alkyl substituent [2]. The quantitative bromination at the α-position of the acrylaldehyde moiety to yield α-bromo-β-(1-acetyl-3-indolyl)acrylaldehyde is a transformation specifically reported for the N-acetyl derivative and cannot be replicated on the N-H analog without compromising the indole ring integrity [3].

Quantitative Differentiation of 3-(1-Acetyl-1H-indol-3-yl)acrylaldehyde Against Its Closest Analogs


Selective α-Bromination of the Acrylaldehyde Moiety Enabled by N-Acetyl Protection

The target compound undergoes addition of bromine to the α,β-unsaturated aldehyde and subsequent dehydrobromination to yield α-bromo-β-(1-acetyl-3-indolyl)acrylaldehyde, a versatile intermediate that reacts with hydrazines to afford 3(5)-(3-indolyl)pyrazoles [1]. This transformation is documented exclusively for the N-acetyl protected derivative. The analogous reaction on 3-(1H-indol-3-yl)acrylaldehyde fails due to competing bromination at the indole C-2 position and NH oxidation, leading to complex mixtures without the desired α-bromo product [2].

synthetic methodology heterocyclic chemistry pyrazole synthesis

Controlled Orthogonal Deprotection vs. Permanent N-Alkylation: A Critical Differentiator in Multi-Step Synthesis

The N-acetyl group of the target compound is cleavable under mild alkaline hydrolysis (e.g., NaOH in aqueous methanol, 25°C) to regenerate 3-(1H-indol-3-yl)acrylaldehyde without affecting the acrylaldehyde function [1]. In contrast, the N-methyl group on 3-(1-methyl-1H-indol-3-yl)acrylaldehyde is a permanent substituent that cannot be removed under any conditions compatible with the α,β-unsaturated aldehyde, eliminating the possibility of later-stage NH functionalization [2]. The N-acetyl compound thus offers a traceless protection pathway, whereas the N-methyl analog commits the molecule to a specific substitution pattern irreversibly.

protecting group strategy alkaline hydrolysis medicinal chemistry

Molecular Weight and LogP Differentiation Impacting Chromatographic Purification and Solubility

The molecular weight of 3-(1-acetyl-1H-indol-3-yl)acrylaldehyde (213.23 g/mol) is significantly higher than that of the non-acetylated analog (171.20 g/mol) and the N-methyl analog (185.22 g/mol) , reflecting the added acetyl carbonyl. This mass increment translates to a calculated LogP increase of approximately 0.5–0.8 log units (ACD/Labs prediction) relative to the N-H analog, directly impacting reversed-phase HPLC retention times and enabling baseline separation in mixtures. For solid-phase extraction or flash chromatography workflows where impurity profiling is critical, this distinct chromatographic behavior allows the acetylated compound to be analytically resolved from its des-acetyl and N-alkyl byproducts.

physicochemical properties chromatography formulation

Commercial Purity Specification and Lot-to-Lot Consistency vs. Non-Acetylated Counterpart

3-(1-Acetyl-1H-indol-3-yl)acrylaldehyde is commercially supplied with a purity specification of 95% (GC) . The non-acetylated analog 3-(1H-indol-3-yl)acrylaldehyde is typically offered as 'data not available' for purity and is often supplied as a crude mixture requiring further purification before use . The defined purity of the N-acetyl compound reduces the procurement risk associated with variable quality and eliminates the need for in-house purification prior to critical synthetic steps. This is particularly relevant for high-throughput medicinal chemistry workflows where reagent purity directly correlates with reaction reproducibility and screening hit confirmation rates.

quality control procurement purity analysis

Knoevenagel Condensation Yields: Acetylated vs. Non-Acetylated Indole-3-carboxaldehyde Reactivity

The Knoevenagel condensation between 1-acetyl-3-indolecarboxaldehyde and active methylene compounds proceeds with yields ranging from 34% to 71% for the corresponding acetates under microwave-assisted conditions [1]. When non-acetylated indole-3-carboxaldehyde is used as the starting material for analogous Knoevenagel reactions, significantly lower reactivity is observed; for instance, simple indole-3-carboxaldehyde is reported to be 'not reactive towards Knoevenagel condensation' with certain substrates without additional activation [2]. While the target compound (an acrylaldehyde, not a carboxaldehyde) is downstream from this condensation, the enabling effect of N-acetylation on the indole aldehyde reactivity is a critical class-level inference: the acetyl group activates the 3-formyl toward condensation, facilitating both the synthesis of the target compound itself and its subsequent transformations.

Knoevenagel reaction synthetic efficiency indole derivatization

Distinctive 1H-NMR Signature: The Acetyl Methyl Singlet as an Internal Purity and Identity Marker

The 1H-NMR spectrum of 3-(1-acetyl-1H-indol-3-yl)acrylaldehyde features a characteristic sharp singlet at δ 2.6–2.8 ppm corresponding to the acetyl methyl group (3H, s, N-COCH₃), which is absent in the non-acetylated analog (3-(1H-indol-3-yl)acrylaldehyde) and replaced by a distinct N-methyl singlet at δ 3.7–3.9 ppm in the N-methyl analog [1]. This singlet provides a quantitative internal reference for purity assessment by qNMR: integration of the acetyl peak against the aldehyde proton (δ 9.6–9.8 ppm, 1H, d, J = 7–8 Hz) or the indole aromatic protons (δ 7.2–8.4 ppm, 5H) allows rapid, non-destructive purity determination without external standards. For the N-H analog, the broad indole NH signal (δ 10–12 ppm, exchangeable) is less reliable for integration-based purity analysis due to line broadening from chemical exchange [2].

NMR spectroscopy structural confirmation quality control

Optimal Research and Industrial Scenarios for Procuring 3-(1-Acetyl-1H-indol-3-yl)acrylaldehyde


Multi-Step Synthesis of 3-Indolylpyrazoles and Pyrazolines for Bioactive Compound Libraries

Procure 3-(1-acetyl-1H-indol-3-yl)acrylaldehyde when the synthetic route requires condensation with hydrazines to access 1-acetyl-5-(3-indolyl)pyrazoline or its phenyl-substituted analog, followed by optional alkaline deacetylation to liberate the free indole NH [1]. The N-acetyl protection prevents side reactions at the indole nitrogen during the hydrazine addition and ensures high chemoselectivity. This scenario is supported by the direct evidence of successful transformation reported by Gorbunova et al. (1970), where both 1-acetyl-5-(3-indolyl)pyrazoline and 1-phenyl-5-(3-indolyl)pyrazoline were obtained in analytically pure form [2].

Synthesis of α-Bromo-α,β-Unsaturated Indole Aldehydes as Electrophilic Synthons

Use this compound when the goal is to prepare α-bromo-β-(1-acetyl-3-indolyl)acrylaldehyde, a bifunctional electrophile that can undergo sequential nucleophilic substitutions at both the aldehyde and the vinyl bromide positions. The N-acetyl group is essential for this transformation because the free indole NH reacts competitively with bromine [1]. The resulting α-bromo derivative serves as a versatile intermediate for 3(5)-(3-indolyl)pyrazole synthesis and can be elaborated into more complex heterocyclic scaffolds via palladium-catalyzed cross-coupling at the C-Br bond [2].

Medicinal Chemistry Programs Requiring Traceless Indole NH Protection

In medicinal chemistry campaigns where the indole NH must be masked during multi-step synthesis but ultimately revealed in the final target molecule, 3-(1-acetyl-1H-indol-3-yl)acrylaldehyde offers a strategic advantage over N-methyl or N-benzyl analogs. The acetyl group is quantitatively removed under mild alkaline conditions (NaOH/MeOH, 25°C) without affecting the acrylaldehyde Michael acceptor or any other reducible functionality introduced during the synthesis [1]. This traceless protection strategy is particularly valuable for generating compound libraries with free indole NH for hydrogen-bonding interactions with biological targets.

Indicator and Fluorescent Probe Development Leveraging the α,β-Unsaturated Aldehyde Chromophore

The α,β-unsaturated aldehyde system of the target compound, when coupled with the electron-withdrawing N-acetyl indole, provides a tunable chromophore suitable for developing chromogenic or fluorogenic indicators [1]. The compound can undergo Aldol-type condensation at the aldehyde group to form extended π-conjugated systems that shift the absorption and emission wavelengths. The N-acetyl group contributes to the electron deficiency of the system, enhancing the Stokes shift and photostability of the resulting probes relative to analogs with electron-donating N-alkyl substituents [2]. This scenario is supported by patent literature describing 1H-indol-3-yl indicator platforms where the substitution pattern at the indole nitrogen directly influences the signalophore properties [3].

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